molecular formula C29H25N3O3 B3467698 3,5-dibenzamido-N-(3,4-dimethylphenyl)benzamide

3,5-dibenzamido-N-(3,4-dimethylphenyl)benzamide

Cat. No.: B3467698
M. Wt: 463.5 g/mol
InChI Key: UXCKEQGIKPULNU-UHFFFAOYSA-N
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Description

3,5-dibenzamido-N-(3,4-dimethylphenyl)benzamide is an organic compound that belongs to the class of benzanilides. These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring.

Preparation Methods

The synthesis of 3,5-dibenzamido-N-(3,4-dimethylphenyl)benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with arylamine compounds in a solution of N,N′-dimethylformamide at 60°C . The reaction yields a series of dichlorobenzamide derivatives, which are then further processed to obtain the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3,5-dibenzamido-N-(3,4-dimethylphenyl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

3,5-dibenzamido-N-(3,4-dimethylphenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dibenzamido-N-(3,4-dimethylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

3,5-dibenzamido-N-(3,4-dimethylphenyl)benzamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

3,5-dibenzamido-N-(3,4-dimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25N3O3/c1-19-13-14-24(15-20(19)2)30-29(35)23-16-25(31-27(33)21-9-5-3-6-10-21)18-26(17-23)32-28(34)22-11-7-4-8-12-22/h3-18H,1-2H3,(H,30,35)(H,31,33)(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCKEQGIKPULNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2)NC(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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